molecular formula C8H8BrCl B2907294 1-Bromo-4-chloro-2-ethylbenzene CAS No. 1160573-89-6

1-Bromo-4-chloro-2-ethylbenzene

Cat. No.: B2907294
CAS No.: 1160573-89-6
M. Wt: 219.51
InChI Key: BTGSQYQDTHZFCM-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of ethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of simpler hydrocarbons.

Scientific Research Applications

1-Bromo-4-chloro-2-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-ethylbenzene
  • 4-Bromo-1-chloro-2-ethylbenzene
  • 1-Bromo-4-ethylbenzene

Comparison: 1-Bromo-4-chloro-2-ethylbenzene is unique due to its specific substitution pattern on the benzene ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity due to the positions of the substituents .

Properties

IUPAC Name

1-bromo-4-chloro-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGSQYQDTHZFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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